3-Chloro-1-tosyl-1H-indole
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Overview
Description
3-Chloro-1-tosyl-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-tosyl-1H-indole typically involves the tosylation of an indole derivative followed by chlorination. One common method includes the reaction of indole with p-toluenesulfonyl chloride in the presence of a base such as pyridine to form 1-tosylindole. This intermediate can then be chlorinated using reagents like thionyl chloride or phosphorus pentachloride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-tosyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of 3-substituted indole derivatives.
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of indoline derivatives.
Coupling: Formation of biaryl or diaryl derivatives.
Scientific Research Applications
3-Chloro-1-tosyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-1-tosyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloro and tosyl groups can enhance its binding affinity and specificity for these targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Tosyl-1H-indole: Lacks the chloro group, making it less reactive in certain substitution reactions.
3-Bromo-1-tosyl-1H-indole: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and applications.
3-Chloro-1-methyl-1H-indole:
Uniqueness
3-Chloro-1-tosyl-1H-indole is unique due to the presence of both the chloro and tosyl groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
1196973-78-0 |
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Molecular Formula |
C15H12ClNO2S |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
3-chloro-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C15H12ClNO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-14(16)13-4-2-3-5-15(13)17/h2-10H,1H3 |
InChI Key |
ZPAVOIYLNIPFDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)Cl |
Origin of Product |
United States |
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